molecular formula C15H10F3N3O B2804561 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol CAS No. 900730-86-1

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol

Cat. No.: B2804561
CAS No.: 900730-86-1
M. Wt: 305.26
InChI Key: UJLCVEGIZYTCFZ-UHFFFAOYSA-N
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Description

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol is a chemical compound with the molecular formula C15H10F3N3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a quinazoline ring, and an amino group linked to a phenol moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol typically involves multiple steps. One common method starts with the preparation of 2-(trifluoromethyl)quinazoline-4-amine, which is then reacted with 3-aminophenol. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as stannous chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, an enzyme involved in DNA repair . By binding to the active site of WRN, the compound disrupts the enzyme’s function, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol is unique due to its specific combination of a trifluoromethyl group and an amino phenol moiety, which imparts distinct chemical and biological properties. Its ability to inhibit WRN helicase sets it apart from other similar compounds, making it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-12-7-2-1-6-11(12)13(21-14)19-9-4-3-5-10(22)8-9/h1-8,22H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCVEGIZYTCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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